molecular formula C15H15N5O2 B2677030 1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 77351-10-1

1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B2677030
CAS No.: 77351-10-1
M. Wt: 297.318
InChI Key: UCQJFKZQQNJDSR-UHFFFAOYSA-N
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Description

1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring and substituted with a methyl group and a 4-methylphenyl group. The compound’s structure imparts it with distinct chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes.

    Introduction of the Imidazolidine Ring: The imidazolidine ring is introduced via cyclization reactions involving diamines and carbonyl compounds.

    Substitution Reactions: The methyl and 4-methylphenyl groups are introduced through substitution reactions, often using methylating agents and aryl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with a purine core and methyl substitutions.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another compound with a similar methyl and phenyl substitution pattern.

Uniqueness

1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its fused imidazolidine ring, which imparts distinct chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-3-5-10(6-4-9)19-7-8-20-11-12(16-14(19)20)18(2)15(22)17-13(11)21/h3-6H,7-8H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQJFKZQQNJDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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